N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential applications in medicinal chemistry. It belongs to a class of thieno[2,3-d]pyrimidine derivatives known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The compound's molecular formula is with a molecular weight of approximately 417.5 g/mol .
This compound can be sourced from chemical suppliers and is classified under thieno[2,3-d]pyrimidine derivatives. These compounds are characterized by their unique heterocyclic structure, which includes sulfur and nitrogen atoms within the ring system. The specific structure of N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide suggests potential interactions with various biological targets due to its functional groups .
The synthesis of N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide typically involves multi-step organic reactions:
These reactions require careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity of the final product.
The molecular structure of N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide can be represented using various chemical notation systems:
InChI=1S/C21H27N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28
CCCCN(CC)C(=O)CN1C2C=CSC2C(=O)N(C1=O)C3=CC=CC=C3OC
These representations provide insight into the compound's connectivity and stereochemistry.
N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide can participate in various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physicochemical properties.
The mechanism of action for N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-1-yl]acetamide is likely related to its interaction with specific biological targets involved in disease pathways:
Understanding these interactions requires detailed biochemical assays and molecular docking studies to elucidate binding affinities and specificity.
The physical properties of N-(butan-2-yl)-2-[3-(4-ethoxyphenyl)-5,6-dimethyl-2,4-dioxo -1H , 2H , 3H , 4H -thieno [ 2 , 3 -d ] -pyrimidin -1 -yl ] -acetamide include:
Property | Value |
---|---|
Molecular Weight | 417.5 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Stability | Stable under standard conditions |
The chemical properties include reactivity towards nucleophiles due to the carbonyl groups and potential for hydrolysis under certain conditions.
N-(butan-2-yl)-2-[3-(4 -ethoxyphenyl ) -5 , 6 -dimethyl - 2 , 4 -dioxo - 1 H , 2 H , 3 H , 4 H -thieno [ 2 , 3 -d ] -pyrimidin -1 -yl ] -acetamide has potential applications in:
This compound's unique structure positions it as a valuable candidate for further research in pharmacology and medicinal chemistry.
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1